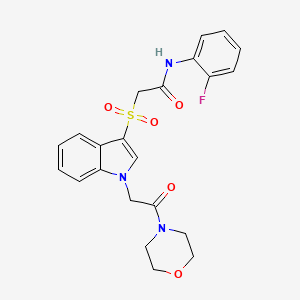

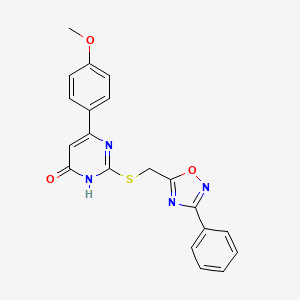

2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.

BenchChem offers high-quality 2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity and Structure-Activity Relationships

Research has been conducted on the synthesis and evaluation of quinoline derivatives, including compounds similar to the one , for their antimalarial activity. Studies have explored the quantitative structure-activity relationships (QSAR) of various analogs to enhance antimalarial potency. For instance, a series of compounds were synthesized and evaluated for their activity against Plasmodium berghei in mice, showing promising results that encouraged further clinical trials. This research underscores the potential of quinoline derivatives in developing antimalarial agents (Werbel et al., 1986).

Anti-Cancer Potential and Molecular Modeling

Another significant area of application involves the investigation of quinoline derivatives as inhibitors of key biological targets in cancer cells. A study focused on the design, synthesis, and evaluation of quinoline derivatives as inhibitors for methionine synthase (MetS), a target overexpressed in certain tumor cells. Molecular modeling and cytotoxic activity assessments revealed that some compounds exhibited promising IC50 values against cancer cell lines, suggesting a potential route for the development of new anticancer drugs (Elfekki et al., 2014).

Applications in Insecticide Development

Quinoline derivatives have also been explored for their insecticidal properties. Research into the synthesis and toxicity of pyridine derivatives against agricultural pests, such as the cowpea aphid, has shown that certain compounds possess significant aphidicidal activities. This research opens up possibilities for developing new, more effective insecticides based on the quinoline scaffold (Bakhite et al., 2014).

Osteoarthritis Research

The search for new treatments for osteoarthritis has led to the evaluation of quinoline derivatives as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in the progression of the disease. A study identified a specific quinoline derivative that attenuated MMP13 mRNA expression in cytokine-stimulated chondrosarcoma cells, highlighting its potential as a therapeutic agent in early osteoarthritis (Inagaki et al., 2022).

Mechanism of Action

Target of action

Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . Aniline derivatives, on the other hand, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets depending on their specific structures .

Mode of action

The mode of action of “2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide” would depend on its specific targets. Quinoline derivatives often intercalate into DNA, disrupting its structure and function . Aniline derivatives can have a variety of modes of action depending on their specific structures and targets .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its specific targets. Quinoline and aniline derivatives can affect a variety of biochemical pathways due to their potential to interact with multiple targets .

Pharmacokinetics

The ADME properties of this compound would depend on its specific structure. Quinoline and aniline derivatives can have varied absorption, distribution, metabolism, and excretion profiles .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoline and aniline derivatives can have a variety of effects, from antimicrobial to anticancer activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. These factors can affect the compound’s solubility, stability, and interactions with its targets .

properties

IUPAC Name |

2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-33-22-11-8-20(9-12-22)28-16-19-13-18-7-10-24(35-3)15-25(18)30(27(19)32)17-26(31)29-21-5-4-6-23(14-21)34-2/h4-15,28H,16-17H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZPFLCEMROBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)

![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2568130.png)

![2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2568131.png)

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)